![molecular formula C20H24N4O3S B2921905 4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034254-85-6](/img/structure/B2921905.png)
4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydronaphthalene moiety, which is a polycyclic aromatic hydrocarbon, a pyrrolo[3,4-d]pyrimidine moiety, which is a type of nitrogen-containing heterocycle, and a morpholine ring, which is a common motif in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would provide a degree of aromaticity, while the pyrrolo[3,4-d]pyrimidine and morpholine rings would introduce heteroatoms (nitrogen and oxygen) into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings would likely make it relatively rigid, and the presence of heteroatoms could influence its polarity .Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
- Synthetic Techniques and Spectral Characterization : The development of synthetic methods for creating complex molecules like tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives showcases the versatility of morpholine-based compounds in organic synthesis. Such methodologies enable the synthesis of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety, providing a foundation for further pharmacological investigation R. Zaki, S. M. Radwan, A. El-Dean, 2017.
Pharmacological Applications
- Inhibitors of the PI3K-AKT-mTOR Pathway : The discovery of non-nitrogen containing morpholine isosteres highlights the critical role of morpholine derivatives in inhibiting key signaling pathways involved in cancer and other diseases. These compounds demonstrate potential as selective dual inhibitors of mTORC1 and mTORC2, emphasizing their significance in targeted cancer therapy H. Hobbs, G. Bravi, I. Campbell, M. Convery, H. Davies, G. Inglis, Sandeep Pal, S. Peace, Joanna M Redmond, D. Summers, 2019.
Material Science and Supramolecular Chemistry
- Supramolecular Chemistry of Diphosphonic Tectons : The synthesis and characterization of naphthalene diphosphonic acids and their interaction with morpholine demonstrate the compound's utility in constructing supramolecular assemblies. These studies contribute to our understanding of how morpholine derivatives can influence the dimensionality and properties of hydrogen bond networks in crystal engineering Michał J. Białek, Jan K. Zaręba, J. Janczak, J. Zoń, 2013.
Antimicrobial and Modulating Activity
- Antimicrobial and Modulating Activity : Investigations into the antimicrobial activity of 4-(Phenylsulfonyl) morpholine reveal its potential to modulate the efficacy of antibiotics against multi-drug resistant strains of bacteria. Such studies highlight the importance of morpholine derivatives in overcoming antibiotic resistance, a significant challenge in modern medicine M. A. Oliveira, A. Teixeira, C. J. M. Cassiano, D. Sena, H. Coutinho, I. Menezes, F. Figueredo, L. Silva, T. Toledo, R. Bento, 2015.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
This can result in a therapeutic effect if the target is involved in a disease process .
Biochemical Pathways
Drugs typically exert their effects by modulating biochemical pathways, often through their interaction with proteins involved in these pathways .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The result of a drug’s action can range from the modulation of a single protein’s activity to widespread changes in cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect a drug’s action .
properties
IUPAC Name |
4-[6-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-28(26,18-6-5-15-3-1-2-4-16(15)11-18)24-13-17-12-21-20(22-19(17)14-24)23-7-9-27-10-8-23/h5-6,11-12H,1-4,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBPDXVFTXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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